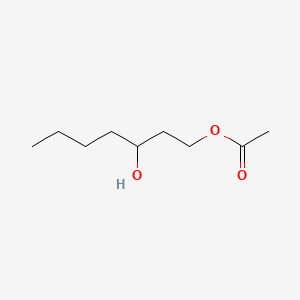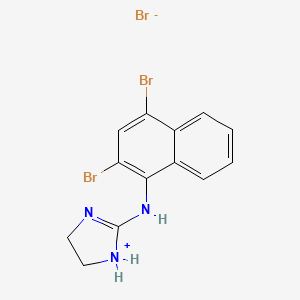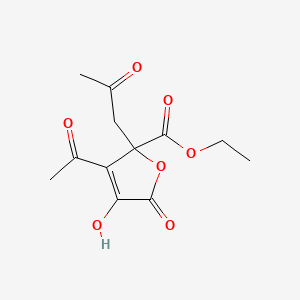
Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate is a complex organic compound that belongs to the class of furoic acid derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate typically involves multi-step organic reactions. One common method might include the condensation of ethyl acetoacetate with a suitable aldehyde or ketone, followed by cyclization and further functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, possibly involving the hydroxyl group.
Reduction: Reduction of the keto groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at different positions on the furan ring.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly for its potential biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity or chemical reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other furoic acid derivatives or related heterocyclic compounds. Examples could be:
- Ethyl 2-furoate
- 3-Acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-furoic acid
Uniqueness
What sets Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate apart is its unique combination of functional groups and the specific arrangement of atoms, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
23127-85-7 |
|---|---|
Fórmula molecular |
C12H14O7 |
Peso molecular |
270.23 g/mol |
Nombre IUPAC |
ethyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H14O7/c1-4-18-11(17)12(5-6(2)13)8(7(3)14)9(15)10(16)19-12/h15H,4-5H2,1-3H3 |
Clave InChI |
ZWNGEJXPRFXVOE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


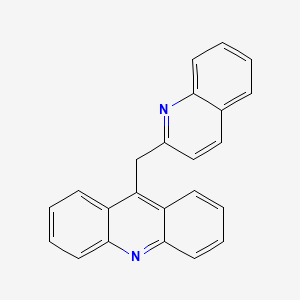
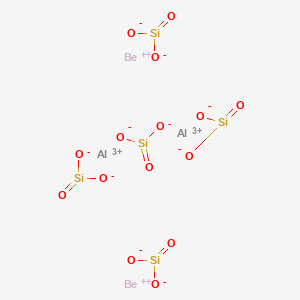
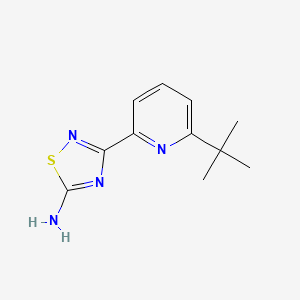
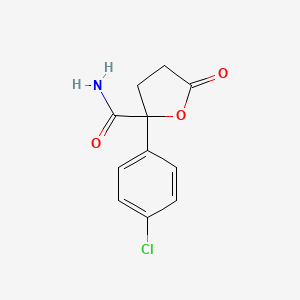
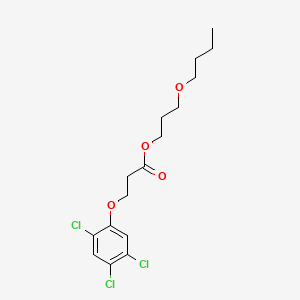
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)

![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
